2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C15H12Cl3NO3. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of chlorophenyl and carbamate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(2-chlorophenoxy)ethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-(2-chlorophenoxy)ethanol+3,4-dichlorophenyl isocyanate→2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as:
Reactant Preparation: Purification of 2-(2-chlorophenoxy)ethanol and 3,4-dichlorophenyl isocyanate.
Reaction: Controlled addition of reactants in a solvent under low temperature.
Purification: Isolation of the product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of chlorophenoxy acetic acids.
Reduction: Formation of chlorophenoxy ethylamines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission. The inhibition of this enzyme can result in increased levels of acetylcholine, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(2,6-dibromo-4-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c16-11-6-5-10(9-13(11)18)19-15(20)22-8-7-21-14-4-2-1-3-12(14)17/h1-6,9H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJXKUJOJVLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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